molecular formula C15H16Cl2N4 B3040597 N2-(4-cyclohexylphenyl)-4,6-dichloro-1,3,5-triazin-2-amine CAS No. 219499-75-9

N2-(4-cyclohexylphenyl)-4,6-dichloro-1,3,5-triazin-2-amine

Cat. No.: B3040597
CAS No.: 219499-75-9
M. Wt: 323.2 g/mol
InChI Key: ZCOWQNHBEZKPJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2-(4-cyclohexylphenyl)-4,6-dichloro-1,3,5-triazin-2-amine is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of a cyclohexylphenyl group and two chlorine atoms attached to the triazine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-cyclohexylphenyl)-4,6-dichloro-1,3,5-triazin-2-amine typically involves the reaction of 4-cyclohexylphenylamine with 2,4,6-trichloro-1,3,5-triazine. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution of chlorine atoms on the triazine ring by the amine group. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production to achieve the desired quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N2-(4-cyclohexylphenyl)-4,6-dichloro-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the triazine ring can be substituted by nucleophiles, such as amines, thiols, and alcohols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base (e.g., triethylamine) and an organic solvent (e.g., dichloromethane).

    Oxidation and Reduction: Oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride) under appropriate conditions.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases (e.g., potassium carbonate) in organic solvents (e.g., toluene).

Major Products Formed

    Nucleophilic Substitution: Substituted triazine derivatives with various functional groups.

    Oxidation and Reduction: Oxidized or reduced forms of the compound.

    Coupling Reactions: Biaryl or diaryl compounds with extended conjugation.

Scientific Research Applications

N2-(4-cyclohexylphenyl)-4,6-dichloro-1,3,5-triazin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N2-(4-cyclohexylphenyl)-4,6-dichloro-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N2-(4-methylphenyl)-4,6-dichloro-1,3,5-triazin-2-amine
  • N2-(4-ethylphenyl)-4,6-dichloro-1,3,5-triazin-2-amine
  • N2-(4-isopropylphenyl)-4,6-dichloro-1,3,5-triazin-2-amine

Uniqueness

N2-(4-cyclohexylphenyl)-4,6-dichloro-1,3,5-triazin-2-amine is unique due to the presence of the cyclohexylphenyl group, which imparts distinct steric and electronic properties

Properties

IUPAC Name

4,6-dichloro-N-(4-cyclohexylphenyl)-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl2N4/c16-13-19-14(17)21-15(20-13)18-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10H,1-5H2,(H,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCOWQNHBEZKPJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)NC3=NC(=NC(=N3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N2-(4-cyclohexylphenyl)-4,6-dichloro-1,3,5-triazin-2-amine
Reactant of Route 2
Reactant of Route 2
N2-(4-cyclohexylphenyl)-4,6-dichloro-1,3,5-triazin-2-amine
Reactant of Route 3
Reactant of Route 3
N2-(4-cyclohexylphenyl)-4,6-dichloro-1,3,5-triazin-2-amine
Reactant of Route 4
Reactant of Route 4
N2-(4-cyclohexylphenyl)-4,6-dichloro-1,3,5-triazin-2-amine
Reactant of Route 5
Reactant of Route 5
N2-(4-cyclohexylphenyl)-4,6-dichloro-1,3,5-triazin-2-amine
Reactant of Route 6
Reactant of Route 6
N2-(4-cyclohexylphenyl)-4,6-dichloro-1,3,5-triazin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.